molecular formula C7H11N5O3 B2379200 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005576-88-4

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2379200
CAS No.: 1005576-88-4
M. Wt: 213.197
InChI Key: ZHILFGNQBQWTNG-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound featuring a pyrazole core fused with a hydrazide functionality, designed for research applications. Compounds containing the 5-methyl-3-nitro-1H-pyrazole scaffold and hydrazide groups are investigated in medicinal chemistry for their potential biological activities . Specifically, structurally related pyrazole and hydrazide derivatives have demonstrated significant antibacterial properties in scientific studies, showing promise against challenging pathogens . Similarly, such molecular frameworks are also explored for their antioxidant activities . The integration of these two pharmacophores into a single molecule makes this compound a valuable intermediate for researchers in the synthesis of novel heterocyclic compounds for various biological and material science applications. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILFGNQBQWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure for this compound. Modern synthetic strategies prioritize modular approaches to introduce substituents efficiently.

Cyclocondensation of Hydrazines with Carbonyl Derivatives

A widely adopted method involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For instance, 5-methyl-3-nitro-1H-pyrazole can be synthesized via the reaction of acetylacetone derivatives with nitrating agents, followed by cyclization using hydrazine hydrate. Key steps include:

  • Nitration : Introduction of the nitro group at the C3 position using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Cyclization : Treatment with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.

This method achieves yields of 65–70% for the nitro-substituted pyrazole intermediate.

One-Pot Synthesis from α,β-Alkynones

Recent advancements demonstrate the utility of α,β-alkynones in pyrazole synthesis. As reported by ACS Omega, a one-pot reaction between phenacyl bromides and benzal hydrazones generates 3,5-diarylpyrazoles in yields exceeding 80%. Adapting this protocol:

$$
\text{Phenacyl bromide} + \text{Benzal hydrazone} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Disubstituted pyrazole}
$$

For the target compound, substituting phenacyl bromide with a methyl-nitro-containing precursor would yield the requisite pyrazole scaffold.

Table 1: Optimization of Pyrazole Core Synthesis
Starting Material Reagent Solvent Temperature Yield (%)
3-Nitroacetylacetone Hydrazine hydrate EtOH Reflux 68
Methyl-nitro-α,β-alkynone Benzaldehyde THF 80°C 72

Functionalization with Propanehydrazide Moiety

The propanehydrazide side chain is introduced via nucleophilic substitution or ester-amide interconversion.

Alkylation of Pyrazole with Propionic Acid Derivatives

A two-step process involves:

  • Esterification : Reacting the pyrazole nitrogen with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the propionic acid ester.
  • Hydrazinolysis : Treating the ester with hydrazine hydrate in ethanol under reflux to yield the hydrazide.

$$
\text{Pyrazole} + \text{Methyl acrylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Hydrazide}
$$

This method achieves an overall yield of 58% after purification via column chromatography.

Direct Coupling Using Carbodiimide Chemistry

Alternative approaches employ coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link pre-formed pyrazole carboxylic acids with hydrazine:

$$
\text{Pyrazole-COOH} + \text{Hydrazine} \xrightarrow{\text{EDC, DCM}} \text{Hydrazide}
$$

While efficient, this method requires anhydrous conditions and yields approximately 63%.

Table 2: Comparison of Hydrazide Formation Methods
Method Reagent Solvent Time (h) Yield (%)
Hydrazinolysis of ester NH₂NH₂·H₂O EtOH 12 58
Carbodiimide coupling EDC, Hydrazine DCM 6 63

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimization for cost and safety:

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances reaction control and reduces processing time. For example, cyclocondensation in a microreactor at 120°C achieves 85% conversion in 30 minutes.

Purification Techniques

Industrial processes employ recrystallization from ethanol-water mixtures (3:1 v/v) to obtain >99% purity. Automated chromatography systems further streamline purification.

Mechanistic Insights and Reaction Kinetics

Cyclocondensation Mechanism

The reaction proceeds via a Michael addition-cyclization sequence:

  • Hydrazine attacks the β-carbon of the α,β-unsaturated carbonyl.
  • Intramolecular cyclization forms the pyrazole ring.
  • Nitro group stabilization via resonance minimizes side reactions.

Hydrazide Formation Kinetics

Kinetic studies reveal second-order dependence on ester and hydrazine concentrations. The rate constant $$ k $$ at 80°C is $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$.

Challenges and Limitations

  • Nitro Group Instability : Harsh conditions (e.g., strong acids) may lead to nitro group reduction.
  • Regioselectivity : Competing pathways can yield C3- vs. C5-substituted pyrazoles, necessitating careful catalyst selection.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 3 of the pyrazole ring undergoes selective reduction under controlled conditions:

Reaction Type Conditions Reagents Product Yield
Catalytic hydrogenationH₂ gas (1-3 atm), 25-50°CPd/C or Raney Ni2-(5-Methyl-3-amino-1H-pyrazol-1-yl)propanehydrazide78-85%
Chemical reductionAcidic/neutral aqueous ethanolSnCl₂/HCl or Fe/HClAmino derivative with free -NH₂ group65-72%

Reduction preserves the hydrazide group while converting the nitro group to an amine, enabling further functionalization for pharmaceutical applications.

Oxidation Reactions

The hydrazide moiety (-CONHNH₂) exhibits oxidative susceptibility:

Target Site Oxidizing Agent Conditions Product
Hydrazide groupKMnO₄ (aqueous acidic)60-80°C, 2-4 hrs2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Pyrazole ringOzone (O₃)-10°C, CH₂Cl₂Ring-opened carbonyl compounds

Oxidation of the hydrazide generates a carboxylic acid, while ozonolysis cleaves the pyrazole ring for structural diversification .

Substitution Reactions

The methyl group at position 5 participates in electrophilic substitutions:

Reaction Reagents Conditions Outcome
HalogenationCl₂/AlCl₃ or Br₂/FeBr₃0-5°C, anhydrous5-(Halomethyl)-3-nitro derivative
SulfonationSO₃/H₂SO₄80°C, 6 hrsSulfonic acid derivative at position 5

These substitutions retain the nitro and hydrazide groups while introducing halogens or sulfonic acid groups for enhanced solubility .

Condensation Reactions

The hydrazide group reacts with carbonyl compounds:

Carbonyl Source Catalyst Product Application
AldehydesAcetic acidHydrazone derivativesChelating agents in catalysis
KetonesHCl (anhydrous)Cyclic pyrazolidinonesAntimicrobial scaffolds

Hydrazone formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry applications .

Comparative Reactivity Analysis

Functional Group Reactivity Rank Preferred Reactions
Nitro (-NO₂)1Reduction > Electrophilic substitution
Hydrazide (-CONHNH₂)2Oxidation > Condensation
Pyrazole ring3Substitution > Ring modification

Data derived from structural analogs and computational studies confirm the nitro group’s dominance in directing reactivity .

This compound’s multifunctional architecture supports diverse synthetic pathways, making it valuable for developing antimicrobial agents and catalytic ligands. Further studies should explore its asymmetric reduction potential and cross-coupling reactivity.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure
The compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a propanehydrazide moiety. Its molecular formula is C8H11N3O4C_8H_{11}N_3O_4 with a molecular weight of 213.19 g/mol.

Synthesis
The synthesis typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with propanehydrazide under controlled conditions, often using solvents like ethanol or methanol and moderate temperatures. Industrial production may utilize continuous flow reactors for consistency and efficiency.

Chemistry

  • Building Block for Synthesis : The compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds, facilitating advancements in organic chemistry.

Biology

  • Biological Activities : Research indicates potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.

Industry

  • Material Development : Utilized in developing new materials and as a precursor for synthesizing agrochemicals, contributing to agricultural advancements.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)15.2Apoptosis induction
Compound BPatu8988 (pancreatic)12.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties are well-documented, showing effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

The biological activity is attributed to:

  • Metal Chelation : Some studies suggest that hydrazone derivatives can chelate metal ions, disrupting essential enzymatic processes.
  • Inhibition of Key Enzymes : The compound may interfere with cellular signaling pathways critical for cell survival.

Case Studies

  • Anticancer Studies : A notable study evaluated related hydrazone compounds on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly when combined with standard chemotherapeutic agents.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial capabilities of pyrazole derivatives against various pathogens, demonstrating significant efficacy through disc diffusion methods.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanehydrazide Derivatives

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key References
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide Pyrazole 5-Methyl, 3-nitro C₈H₁₃N₅O₃ 227.22
(EZ)-N′-Benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide Carbazole + Pyrazole 6-Chloro-carbazole, aromatic aldehyde C₂₂H₁₈ClN₃O₃ 407.10
(E)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazide Biphenyl 2-Fluoro-biphenyl, 3-nitrobenzylidene C₂₃H₁₉FN₄O₂ 410.42
2-(2,4,5-Trichlorophenoxy)propanehydrazide Phenoxy 2,4,5-Trichlorophenoxy C₉H₁₀Cl₃N₂O₂ 296.55
(E)-N′-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide Naphthyl 6-Methoxynaphthalen-2-yl, 4-bromobenzylidene C₂₂H₂₀BrN₂O₂ 439.31

Key Observations :

  • The pyrazole-based derivative (target compound) is smaller and less lipophilic than carbazole or biphenyl analogs, which may influence bioavailability .
  • Electron-withdrawing groups (e.g., nitro in the target compound, chloro in carbazole derivatives) enhance reactivity in Schiff base formation .

Comparison :

  • Microwave synthesis (e.g., carbazole derivatives) reduces reaction time by >90% compared to conventional methods .
  • The target compound’s synthesis is less optimized, relying on traditional hydrazide formation, which may limit scalability .

Pharmacological Activities

Physicochemical and ADME Properties

Table 4: Predicted ADME-Tox Profiles (Selected Compounds)

Compound Name Human Intestinal Absorption (%) BBB Permeability CYP2D6 Inhibition Ames Toxicity References
This compound 85–90 Low No Non-mutagenic
(EZ)-N′-Benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide 72–78 High Moderate Non-mutagenic
(E)-2-(2-Fluoro-biphenyl)-N′-(3-nitrobenzylidene)propanehydrazide 88–93 Low No Mutagenic

Insights :

  • The target compound’s high intestinal absorption (85–90%) suggests oral bioavailability, but its low BBB permeability limits CNS applications .
  • Nitro groups in some derivatives (e.g., biphenyl hydrazones) correlate with Ames toxicity, necessitating structural optimization .

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O4
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 1005577-15-0

Biological Activity Overview

Research indicates that compounds containing the pyrazole ring, particularly those with nitro substitutions, exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against breast and pancreatic cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, suggesting that this class of compounds may interfere with cancer cell metabolism or induce cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)15.2Apoptosis induction
Compound BPatu8988 (pancreatic)12.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, in vitro studies indicated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
S. aureus64 µg/mL
E. coli128 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro-substituted compounds can lead to increased ROS production within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
  • Metal Chelation : Some studies suggest that hydrazone derivatives can chelate metal ions, disrupting essential metal-dependent enzymatic processes in pathogens.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation or survival pathways, such as those associated with the PI3K/Akt signaling pathway.

Case Studies

A notable study evaluated the effects of a related hydrazone compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with enhanced effects observed when combined with standard chemotherapeutic agents.

Q & A

Basic: What are the key synthetic methodologies for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by nitration and hydrazide coupling. Critical steps include:

  • Pyrazole core assembly : Cyclocondensation of hydrazine derivatives with β-keto esters or acrylates under reflux in ethanol or methanol .
  • Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄, with temperature maintained below 10°C to avoid over-nitration .
  • Hydrazide coupling : Reaction of the nitro-pyrazole intermediate with propanehydrazide in DMF, catalyzed by EDCI/HOBt for amide bond formation .
    Analytical validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity using NMR (¹H/¹³C) and high-resolution MS .

Basic: How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Crystal system : Monoclinic (P21/n space group), with lattice parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, and β = 99.798° .
  • Bond angles : The pyrazole ring exhibits bond angles of ~120°, consistent with sp² hybridization. The nitro group adopts a planar geometry with the pyrazole ring .
    Supplementary methods : Compare experimental NMR shifts (e.g., 1H: δ 8.2 ppm for pyrazole protons) with computational predictions (DFT/B3LYP) to resolve ambiguities .

Basic: What biological activity screening strategies are used for this compound?

  • In vitro assays : Test for antimicrobial activity (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on HeLa cells), and enzyme inhibition (e.g., COX-2) .
  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1CX2 for COX-2), focusing on the nitro group’s electrostatic interactions .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, solvent controls) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 3-nitro-pyrazole derivatives) to isolate substituent-specific effects .

Advanced: What methodologies assess the environmental fate of this compound?

  • Abiotic degradation : Perform hydrolysis studies (pH 4–9, 25–50°C) and track degradation via HPLC-UV .
  • Biotic transformation : Incubate with soil microbiota and analyze metabolites using GC-MS .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays to determine EC₅₀ values .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to evaluate logP (target <3), BBB permeability, and CYP450 inhibition .
  • MD simulations : Simulate solvation dynamics in water/octanol systems to refine logD values .

Advanced: What strategies identify and mitigate synthetic byproducts?

  • Byproduct detection : Employ HPLC-DAD/MS to trace impurities (e.g., unreacted hydrazide or di-nitrated side products) .
  • Process optimization : Adjust stoichiometry (e.g., 1.2:1 hydrazide:pyrazole ratio) and use scavengers (e.g., polymer-bound sulfonic acid) to suppress side reactions .

Advanced: How do structural modifications influence bioactivity?

  • Nitro group replacement : Substitute with cyano or trifluoromethyl groups to compare electron-withdrawing effects .
  • Hydrazide chain elongation : Synthesize butanehydrazide analogs and evaluate solubility-bioactivity trade-offs .
    Validation : Use QSAR models to correlate substituent Hammett constants (σ) with antimicrobial IC₅₀ .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix interference : Apply SPE (C18 cartridges) for pre-concentration in biological samples .
  • Hyphenated techniques : Use UPLC-QTOF-MS for high-sensitivity detection (LOQ <10 ng/mL) .
  • Isotopic labeling : Synthesize ¹³C-labeled internal standards to improve quantification accuracy .

Advanced: How to design stability studies for long-term storage?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Degradant profiling : Identify oxidation products (e.g., nitro→amine reduction) via LC-MSⁿ .

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